molecular formula C21H13Cl2IN2O3 B12015249 3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 765284-63-7

3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12015249
CAS No.: 765284-63-7
M. Wt: 539.1 g/mol
InChI Key: JDUDQZZCCQOLMR-BRJLIKDPSA-N
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Description

3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C21H13Cl2IN2O3 This compound is known for its unique structure, which includes an iodobenzoyl group, a carbohydrazonoyl group, and a dichlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Iodobenzoyl Intermediate: The initial step involves the iodination of benzoyl chloride to form 2-iodobenzoyl chloride.

    Formation of the Carbohydrazonoyl Intermediate: The 2-iodobenzoyl chloride is then reacted with hydrazine to form 2-(2-iodobenzoyl)hydrazine.

    Coupling Reaction: The final step involves the coupling of 2-(2-iodobenzoyl)hydrazine with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodobenzoyl and dichlorobenzoate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoyl or benzoate derivatives.

Scientific Research Applications

3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The iodobenzoyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
  • 3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

3-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of both iodobenzoyl and dichlorobenzoate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

765284-63-7

Molecular Formula

C21H13Cl2IN2O3

Molecular Weight

539.1 g/mol

IUPAC Name

[3-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H13Cl2IN2O3/c22-14-8-9-16(18(23)11-14)21(28)29-15-5-3-4-13(10-15)12-25-26-20(27)17-6-1-2-7-19(17)24/h1-12H,(H,26,27)/b25-12+

InChI Key

JDUDQZZCCQOLMR-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)I

Origin of Product

United States

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